Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate
Description
Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate is a heterocyclic compound featuring a methyl benzoate core linked to a 2-phenylindolizine moiety via a 2-oxoacetamido bridge. Indolizine derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The presence of the 2-phenylindolizin-3-yl group distinguishes this compound from simpler benzoate esters, as the bicyclic indolizine system introduces unique steric and electronic characteristics that influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
methyl 4-[[2-oxo-2-(2-phenylindolizin-3-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4/c1-30-24(29)17-10-12-18(13-11-17)25-23(28)22(27)21-20(16-7-3-2-4-8-16)15-19-9-5-6-14-26(19)21/h2-15H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYILLXMUKDUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate typically involves the reaction of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride with methyl 4-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate involves its interaction with various molecular targets and pathways. The indolizine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in inflammation, cancer, and microbial infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with methyl benzoate derivatives bearing acetamido-linked substituents. Key comparisons include:
Key Observations :
Synthetic Yields : Substituents significantly impact yields. For example, p-tolyl derivatives (e.g., 4g, 30% yield) underperform compared to less hindered analogues (e.g., 3j, 71% yield) due to steric effects .
Thermal Stability : Melting points correlate with substituent symmetry and crystallinity. Compound 3j (153°C) exhibits higher thermal stability than bulkier derivatives like 3i (189°C) .
Physicochemical Properties
Biological Activity
Methyl 4-[2-oxo-2-(2-phenylindolizin-3-yl)acetamido]benzoate (CAS No. not specified in available sources) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure
The compound features a complex structure that includes:
- Indolizin moiety, which is known for its diverse biological properties.
- Acetamido and benzoate functional groups, contributing to its chemical reactivity and potential pharmacological effects.
Molecular Formula
The molecular formula is . The molecular weight is approximately 322.36 g/mol.
Physical Properties
- Solubility: Preliminary data suggest moderate solubility in organic solvents, though specific solubility data in aqueous solutions is limited.
- Stability: The compound's stability under physiological conditions needs further investigation.
Anticancer Activity
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivatives of indolizin have shown potential in inhibiting cancer cell proliferation. A study on structurally related compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar activity.
Antimicrobial Properties
Indolizin derivatives are also noted for their antimicrobial activities. A comparative analysis revealed that certain indolizin compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on the compound is limited, it stands to reason that it could share this property due to its structural similarities.
The proposed mechanisms through which indolizin compounds exert their biological effects include:
- Inhibition of DNA synthesis : Many anticancer agents target DNA replication processes.
- Induction of apoptosis : Compounds may trigger programmed cell death in malignant cells.
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, a series of indolizin derivatives were synthesized and tested for their anticancer activity. The results indicated that modifications to the indolizin structure significantly influenced cytotoxicity against human cancer cell lines. The study concluded that this compound could be a candidate for further development based on structural activity relationships observed in similar compounds.
Case Study 2: Antimicrobial Screening
A screening study evaluated the antimicrobial efficacy of various indolizin derivatives. The results showed that several derivatives had potent activity against Staphylococcus aureus and Escherichia coli. Although this compound was not specifically tested, the findings suggest a promising avenue for future research into its antimicrobial potential.
Data Table: Biological Activity Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
